molecular formula C19H24N2O B1200344 Aminopentamide CAS No. 60-46-8

Aminopentamide

Cat. No. B1200344
CAS RN: 60-46-8
M. Wt: 296.4 g/mol
InChI Key: NARHAGIVSFTMIG-UHFFFAOYSA-N
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Description

Aminopentamide is a compound that has been studied for its potential use in various applications. The crystal structure of aminopentamide hydrogen sulfate has been determined using synchrotron X-ray powder diffraction and refined with density functional techniques. It crystallizes in the P21/c space group, with specific lattice parameters and consists of layers with hydrogen sulfate anions at the core and aminopentamide cations on the outside. The structure is characterized by strong and weak hydrogen bonds that link the cations and anions into columns parallel to the  b-axis["].

Synthesis Analysis

The synthesis of compounds related to aminopentamide involves careful consideration of the side chains attached to the core structure. For instance, a series of 6-(hydroxyethyl)penems with amino acid-related side chains has been synthesized, where the nature of the amino acyl derivative is crucial for both synthetic feasibility and antibacterial activity. The synthesis process can be affected by competing reactions such as beta-lactam ring opening, which can occur alongside C-2 nucleophilic  substitution["].

Molecular Structure Analysis

The molecular structure of aminopentamide hydrogen sulfate has been elucidated, revealing that it forms layers in the crystal lattice. The hydrogen sulfate anions form a chain through a charge-assisted hydrogen bond, while the aminopentamide cations form discrete hydrogen bonds to the anions. These interactions contribute to the stability and arrangement of the structure in the solid  state["].

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving aminopentamide, the synthesis of related compounds suggests that the reactivity of the beta-lactam ring and the presence of amino acid-derived side chains can influence the outcome of synthetic pathways. The choice of protecting groups and their selective removal is also a critical aspect of synthesizing complex molecules like homocaldopentamine, which may share some synthetic strategies with aminopentamide  derivatives["].

Physical and Chemical Properties Analysis

The physical properties of aminopentamide hydrogen sulfate, such as its crystalline structure and space group, have been described. The chemical properties can be inferred from the molecular interactions observed in the crystal structure, such as hydrogen bonding, which likely affects its solubility and stability. The presence of an unidentified impurity in the commercial material indicates the importance of purity analysis in assessing the physical and chemical properties of a  compound["].

Common Problem

Some frequently asked questions about Aminopentamide

What is Aminopentamide used for?
Aminopentamide hydrogen sulfate is used to treat vomiting, diarrhea, visceral spasm, pylorospasm, or hypertrophic gastritis in dogs and cats. The antispasmodic properties of aminopentamide hydrogen sulfate my help control "urgency" and discomfort associated with anorectal disease[].
What drug interacts with aminopentamide?
Antihistamines, procainamide, quinidine, meperidine, and certain tranquilizers may increase the effects of aminopentamide hydrogen sulfate. Aminopentamide hydrogen sulfate may increase the effects of the following drugs: nitrofurantoin, phenylpropanolamine, and some diuretics[].

Scientific Research Applications

Aminopentamide and related compounds have shown potential in various scientific applications, particularly in neurology, pain management, nutritional science, structural analysis, and critical care.
Neurology and Psychiatry: Research suggests that compounds like aminopentamide, which act as antagonists of excitatory amino acid neurotransmitters, may have therapeutic applications in treating neurological and psychiatric conditions, including epilepsy and motor system disorders (Meldrum, 1985).
Pain Management: In studies exploring visceral pain, compounds such as gabapentin, which inhibit the release of excitatory amino acids in the spinal cord, have been found effective in reducing pain sensations. This research indicates potential applications for aminopentamide-like compounds in pain management.
Nutritional Science: Glutamine dipeptides, similar in structure to aminopentamide, have been investigated for their positive effects on nitrogen excretion, immune status, and gut integrity, particularly in stress and malnutrition conditions. This suggests potential applications of aminopentamide in clinical nutrition.
Crystal Structure Analysis: The crystal structure of aminopentamide hydrogen sulfate has been studied, revealing strong hydrogen bonds between anions and cations. Such structural analyses are crucial in understanding the properties and potential applications of aminopentamide in various fields (Kaduk et al., 2022).
Critical Care and Recovery: Research on glutamine, a compound related to aminopentamide, highlights its role as a "conditionally essential" amino acid in critically ill patients, underscoring its importance in nutritional management and patient recovery (Lacey &  Wilmore, 2009).

Mechanism Of Action

Aminopentamide's mechanism of action is multifaceted, encompassing interactions with excitatory neurotransmitters, inhibition of key enzymes like beta-lactamases, and potential roles in neuroprotection and antibiotic effectiveness.
Interactions with Excitatory Transmitters: Aminopentamide functions as an excitatory transmitter at certain central synapses. Its interaction with neurotransmitters like glutamate is a key aspect of its action mechanism, influencing neuronal signaling and synaptic activity (McLennan, 1974).
Inhibition of Beta-Lactamases: Aminopentamide acts as an inhibitor of several beta-lactamases. These enzymes are crucial in bacterial resistance to antibiotics, and the inhibition by aminopentamide can be significant in managing infections (Powers &  Garg, 1980).
Neuroprotection in Stroke and Brain Injury: As an excitatory amino acid antagonist, aminopentamide has shown neuroprotective properties in preclinical models of stroke and traumatic brain injury. This indicates its role in modulating excitatory neurotransmission, which can be crucial in these conditions (Muir &  Lees, 1995).
Interaction with Penicillin Binding Proteins: Aminopentamide's action mechanism also involves interactions with penicillin-binding proteins, found in bacterial cell membranes. This interaction is critical in the context of bacterial cell wall synthesis and antibiotic action (Yocum et al., 1980).

Biochemical And Physiological Effects

The biochemical and physiological effects of aminopentamide encompass a wide range of biological processes, including enzyme inhibition, interactions with histamine receptors, neuroprotection, immunomodulation, and influence on neurotransmission.
Impact on Enzyme Activity: Aminopentamide has been shown to inhibit various enzymes. For example, gabapentin, a compound with a similar mechanism of action, inhibits enzymes like GABA transaminase (GABA-T), branched-chain amino acid transaminase (BCAA-T), and glutamate dehydrogenase (GDH) in the brain. This inhibition can reduce the synthesis of glutamate from branched-chain amino acids, impacting neurotransmitter levels (Goldlust et al., 1995).
Interactions with Histamine Receptors: Aminopentamide acts as a histamine-like ligand, interacting with histamine receptors H1-H4. These receptors are critical in various diseases like allergy, Alzheimer's disease, and immune deficiencies. The modulation of these receptors by aminopentamide can have significant immunological and neurological implications (Sadek &  Stark, 2016).
Neuroprotection: As an excitatory amino acid antagonist, aminopentamide has been found to have neuroprotective effects in preclinical models of stroke, highlighting its potential impact on neuronal survival and recovery after brain injury (Muir &  Lees, 1995).
Effects on the Immune System: Histamine, a ligand to which aminopentamide has similar properties, plays a vital role in modulating the immune response. Histamine can regulate the balance between T helper 1 and T helper 2 cells and has been implicated in the regulation of immune responses and inflammation (Schneider et al., 2002).
Influence on Neurotransmission: Aminopentamide and similar compounds are known to affect neurotransmission, particularly in relation to excitatory amino acids. This can have broad implications for brain function and pathology, especially in the context of addiction and psychiatric disorders (Gass &  Olive, 2008).

Advantages And Limitations For Lab Experiments

Aminopentamide offers significant advantages in terms of mutagenesis efficiency and isolation techniques for amino acids, its use in microbial cultures and nutrient studies can be limited by its variable impact on metabolic pathways and cellular processes.

Advantages

High-Frequency Random Mutagenesis: Aminopentamide can be used to achieve high frequencies of amino acid residue substitutions, significantly greater than those achieved with previous methods. This is particularly advantageous in the study of protein evolution and enzyme function (Zaccolo &  Gherardi, 1999).
Simplicity and Efficiency in Isolation Techniques: Methods involving aminopentamide offer simplicity, individual radioassays, low carrier requirements, rapidity, and improved yields, making it advantageous for degradation studies and the isolation of specific amino acids for radiometric assay (Kruse et al., 1957).

Limitations

Restrictions in Culturing Microorganisms: When culturing microorganisms like Corynebacterium glutamicum, aminopentamide can lead to rearrangements in cellular transport capacity, changes in metabolic pathways, and decreased cell division under certain conditions, such as ammonium limitation (Silberbach et al., 2005).
Limited Nutrient Resupply Effects: In studies involving the unicellular alga Cyanidium caldarium, the resupply of nutrients including aminopentamide resulted in varied effects on free amino acid profiles, indicating that its impact can be limited or variable depending on the specific organism and conditions (Vona et al., 1992).

Future Directions

The future directions for research involving Aminopentamide are multifaceted and span various scientific fields:
Neuroprotection and Brain Injury Treatment: Aminopentamide, as an excitatory amino acid antagonist, is in advanced development for treating conditions like stroke and traumatic brain injury. Future research may focus on its cardiovascular effects, which could define its therapeutic index in these applications (Muir &  Lees, 1995).
Structural Analysis and Pharmaceutical Development: Understanding the crystal structure of aminopentamide compounds, such as aminopentamide hydrogen sulfate, is crucial for the future development of pharmaceuticals. This can lead to better drug design and formulation strategies (Kaduk et al., 2022).
  

properties

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARHAGIVSFTMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35144-63-9 (unspecified sulfate)
Record name Dimevamide [INN]
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DSSTOX Substance ID

DTXSID2057605
Record name Aminopentamide
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Molecular Weight

296.4 g/mol
Source PubChem
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Product Name

Aminopentamide

CAS RN

60-46-8, 5985-88-6, 6078-64-4
Record name Aminopentamide
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Record name Aminopentamide, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
JA Kaduk, AM Gindhart, S Gates-Rector… - Powder …, 2022 - cambridge.org
The crystal structure of aminopentamide hydrogen sulfate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional …
Number of citations: 3 www.cambridge.org
DJ Doedens, RB Forney - Journal of Chromatography A, 1978 - Elsevier
… therefore, used aminopentamide, a drug no longer used therapeutically in the United States. The structures of aminopentamide and disopyramide are similar, as shown in Fig. I. …
Number of citations: 8 www.sciencedirect.com
WJ Serfontein, LS de Villiers - The South African Journal of Medical …, 1976 - europepmc.org
It has been demonstrated that low concentrations of basic lipophilic drugs in biological fluids may be extracted and concentrated 10 (4)-10 (6) times by a series of extraction procedures …
Number of citations: 2 europepmc.org
G Coch - Elsevier
… Actions and uses: Aminopentamide sulfate is a synthetic … On the basis of limited clinical experience, aminopentamide … Side-effects from aminopentamide sulfate are mainly atropine…
Number of citations: 0 www.sciencedirect.com
GA Cronk, DE Naumann - New York state journal of …, 1956 - pubmed.ncbi.nlm.nih.gov
Some aspects of the pharmacology and clinical application of a parasympatholytic agent, aminopentamide Some aspects of the pharmacology and clinical application of a …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
A LANZETTA, C PASINI - Bollettino Della Societa Italiana di …, 1957 - europepmc.org
[Broncholytic effect of a new synthetic drugs: aminopentamide]. - Abstract - Europe PMC … [Broncholytic effect of a new synthetic drugs: aminopentamide]. … Some aspects of the pharmacology …
Number of citations: 2 europepmc.org
J Gal, JT Brady, J Kett - Journal of Analytical Toxicology, 1980 - academic.oup.com
… The working internal standard is prepared by dissolving aminopentamide hydrochloride in … of disopyramide, 5.9 minutes; aminopentamide, 5.4 minutes; dehydrated derivative of …
Number of citations: 8 academic.oup.com
H Oyasu, M Nagano, A Akahane, M Tomoi… - Journal of medicinal …, 1994 - ACS Publications
… We have paid attention to the following stereochemistryactivity relationships of aminopentamide (1) and disopyramide (2). The (-)-enantiomer of 1 having a R configuration at the …
Number of citations: 11 pubs.acs.org
PK Mandal, Z Ren, X Chen, K Kaluarachchi… - International journal of …, 2013 - Springer
… A set of 4-substituted prolines incorporated into β-methyl-4-phosphocinnamoyl-leucinyl-Xaa-4-aminopentamide model peptides exhibited affinities of 88–317 nM by fluorescence …
Number of citations: 19 link.springer.com
CJ Cording, R DeLuca, T Camporese… - Journal of analytical …, 1999 - academic.oup.com
… Centrine is the trade name for aminopentamide, which is an anticholinergic (5). The … The blood was also screened for aminopentamide by HPLC and was found to be negative. …
Number of citations: 39 academic.oup.com

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